Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate: is an organic compound with the molecular formula C13H15F3O3 It is characterized by the presence of a trifluorophenoxy group attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,3,4-trifluorophenoxy)pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 5-(2,3,4-trifluorophenoxy)pentanoic acid.
Reduction: Formation of 5-(2,3,4-trifluorophenoxy)pentanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Ethyl 5-(2,4,5-trifluoro-phenoxy)pentanoate
- Ethyl 5-(2,3,5-trifluoro-phenoxy)pentanoate
- Ethyl 5-(2,3,6-trifluoro-phenoxy)pentanoate
Comparison: Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate is unique due to the specific positioning of the trifluorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for various applications.
Properties
IUPAC Name |
ethyl 5-(2,3,4-trifluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-2-18-11(17)5-3-4-8-19-10-7-6-9(14)12(15)13(10)16/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPGSYTGYPLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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